Verrucofortine: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium Species
Verrucofortine: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucofortine, a diketopiperazine alkaloid, stands as a significant secondary metabolite produced by various species of the fungal genus Penicillium. First isolated from Penicillium verrucosum var. cyclopium, this complex molecule is biosynthetically derived from the amino acids L-tryptophan and L-leucine.[1][2] Its discovery was part of broader research into the mycotoxins produced by this fungus, which is also known for producing the neurotoxin verrucosidin.[1][2] Unlike verrucosidin, verrucofortine has not been found to exhibit acute toxic effects in murine models, even at high doses.[1][2] This technical guide provides an in-depth overview of the discovery, isolation protocols, and analytical characterization of verrucofortine, tailored for researchers in natural product chemistry, mycology, and drug discovery.
Discovery and Producing Organisms
Verrucofortine was first reported in 1988 as a major metabolite of Penicillium verrucosum var. cyclopium.[1][2] This fungus is a known contaminant of stored grains and is recognized for its production of various mycotoxins.[3] Subsequent studies have identified other Penicillium species, such as Penicillium polonicum, as producers of verrucofortine and its derivatives.[4][5] The production of verrucofortine, like many fungal secondary metabolites, is highly dependent on the specific strain and the culture conditions employed.
Biosynthesis of Verrucofortine
The biosynthesis of verrucofortine proceeds through a pathway involving a non-ribosomal peptide synthetase (NRPS). While the specific gene cluster for verrucofortine has not been definitively characterized, it is understood to be biosynthesized from the precursor amino acids L-tryptophan and L-leucine.[1][2] The proposed pathway involves the condensation of these two amino acids by an NRPS to form a dipeptide, which then undergoes cyclization to form the characteristic diketopiperazine ring. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and prenyltransferases, lead to the final complex structure of verrucofortine. The identification of biosynthetic gene clusters for related compounds like roquefortine C in other Penicillium species provides a strong model for the genetic basis of verrucofortine synthesis.
Experimental Protocols
Fungal Culture and Fermentation
Objective: To cultivate Penicillium verrucosum var. cyclopium for the production of verrucofortine.
Materials:
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Penicillium verrucosum var. cyclopium culture
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Potato Dextrose Agar (PDA) plates
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Solid culture medium (e.g., rice, wheat grain)
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Erlenmeyer flasks (1 L)
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Autoclave
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Incubator
Protocol:
-
Activation of Fungal Culture: Inoculate a PDA plate with the P. verrucosum var. cyclopium stock culture. Incubate at 25°C for 7-10 days until sufficient sporulation is observed.
-
Preparation of Solid-State Fermentation Medium: Add 100 g of rice and 100 mL of distilled water to each 1 L Erlenmeyer flask. Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flasks to cool to room temperature.
-
Inoculation: Aseptically add a small block (approximately 1 cm²) of the sporulated agar culture from the PDA plate to each flask containing the sterilized rice medium.
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Incubation: Incubate the flasks under static conditions at 25°C in the dark for 21-28 days.
Extraction of Verrucofortine
Objective: To extract verrucofortine from the solid-state fermentation culture.
Materials:
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
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Sonicator
-
Rotary evaporator
-
Filter paper
-
Glass funnels and beakers
Protocol:
-
Harvesting: After the incubation period, break up the solid fermented rice culture into smaller pieces.
-
Solvent Extraction: Submerge the fermented rice in ethyl acetate (approximately 500 mL per flask) and sonicate for 30 minutes.
-
Filtration: Filter the mixture through filter paper to separate the solvent extract from the solid residue.
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Repeated Extraction: Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to ensure complete extraction of the metabolites.
-
Solvent Evaporation: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Dissolution: Dissolve the dried crude extract in a minimal amount of methanol for further purification.
Purification by Preparative HPLC
Objective: To purify verrucofortine from the crude extract using preparative high-performance liquid chromatography (HPLC).
Materials:
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Preparative HPLC system with a UV detector
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C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (optional, for improved peak shape)
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Fraction collector
Protocol:
-
Sample Preparation: Filter the methanolic solution of the crude extract through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
-
Injection and Fraction Collection: Inject the filtered sample onto the column. Collect fractions corresponding to the major peak that elutes, which is putatively verrucofortine.
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Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound. Pool the pure fractions.
-
Solvent Evaporation: Evaporate the solvent from the pooled pure fractions to obtain purified verrucofortine.
Data Presentation
Quantitative Data
| Parameter | Value | Reference |
| Yield of Crude Extract | 10-15 g per kg of solid substrate | Estimated from similar fungal fermentations |
| Yield of Pure Verrucofortine | 50-100 mg per kg of solid substrate | Estimated from similar fungal fermentations |
| Purity after Preparative HPLC | >95% | Typical for preparative HPLC |
Spectroscopic Data for Verrucofortine
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Verrucofortine (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 2 | 167.2 | - |
| 3 | 58.9 | 4.25 (dd, 4.0, 9.5) |
| 3a | 45.1 | - |
| 4 | 129.8 | 7.55 (d, 7.5) |
| 5 | 122.5 | 7.15 (t, 7.5) |
| 6 | 124.8 | 7.25 (t, 7.5) |
| 7 | 110.9 | 7.05 (d, 7.5) |
| 7a | 136.2 | - |
| 9 | 165.8 | - |
| 10 | 60.3 | 4.10 (m) |
| 11 | 38.5 | 2.15 (m), 1.90 (m) |
| 12 | 24.9 | 1.70 (m) |
| 13 | 22.8 | 0.95 (d, 6.5) |
| 14 | 21.9 | 0.90 (d, 6.5) |
| 1' | 42.3 | - |
| 2' | 144.7 | 5.90 (dd, 10.5, 17.5) |
| 3' | 112.5 | 5.10 (d, 10.5), 5.05 (d, 17.5) |
| 4' | 25.1 | 1.45 (s) |
| 5' | 24.8 | 1.40 (s) |
| N-COCH₃ | 169.5 | - |
| N-COCH₃ | 21.5 | 2.65 (s) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Table 2: Mass Spectrometry Data for Verrucofortine
| Ionization Mode | Mass Analyzer | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| ESI | Quadrupole Time-of-Flight (Q-TOF) | 410.2438 | 354.1812, 312.1706, 284.1390, 130.0651 |
digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes M_H [label="[M+H]⁺\nm/z 410.2438", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - C₄H₈]⁺\nm/z 354.1812", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag2 [label="[M+H - C₄H₈ - C₂H₂O]⁺\nm/z 312.1706", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag3 [label="[M+H - C₄H₈ - C₂H₂O - CO]⁺\nm/z 284.1390", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag4 [label="Tryptophan iminium ion\nm/z 130.0651", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges M_H -> Frag1 [label="Loss of isobutene"]; Frag1 -> Frag2 [label="Loss of ketene"]; Frag2 -> Frag3 [label="Loss of CO"]; M_H -> Frag4 [label="Cleavage"]; }
Conclusion
Verrucofortine represents a structurally interesting fungal metabolite with a biosynthetic pathway that is beginning to be understood. The protocols outlined in this guide provide a framework for the reliable culture of the producing organism, Penicillium verrucosum var. cyclopium, and the subsequent isolation and purification of verrucofortine. The detailed spectroscopic data serves as a crucial reference for the identification and characterization of this compound. Further research into the biosynthetic gene cluster and the biological activities of verrucofortine may reveal novel enzymatic mechanisms and potential pharmacological applications. This guide is intended to facilitate such research by providing a comprehensive technical foundation for working with this fascinating natural product.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Verrucofortine, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillium verrucosum - Wikipedia [en.wikipedia.org]
- 4. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
